molecular formula C17H18N4O3 B2963310 N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide CAS No. 2034390-37-7

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2963310
CAS No.: 2034390-37-7
M. Wt: 326.356
InChI Key: CHYXBEMFMFBBEZ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates both a benzamide moiety and a pyrrolidine ring linked to a pyrimidine group, a feature seen in compounds investigated for targeting various enzymes and receptors . This structural profile suggests potential utility in medicinal chemistry and pharmacology research, particularly in the development of novel enzyme inhibitors or receptor modulators. Researchers can employ this compound as a key intermediate or a chemical probe to study signal transduction pathways and cellular processes. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16(10-19-17(23)13-4-2-1-3-5-13)21-9-7-14(11-21)24-15-6-8-18-12-20-15/h1-6,8,12,14H,7,9-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYXBEMFMFBBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Structural Overview

The compound features:

  • Pyrimidine ring : This heterocyclic structure is known for its role in biological systems, particularly in nucleic acids.
  • Pyrrolidine ring : This five-membered ring contributes to the compound's conformational flexibility and interaction potential with biological targets.
  • Acetamide group : Enhances solubility and bioactivity through hydrogen bonding.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The pyrimidine moiety can engage in hydrogen bonding and π–π stacking interactions, while the pyrrolidine ring enhances hydrophobic interactions. This multifaceted interaction profile allows for significant binding affinity to target proteins involved in various biological processes.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes related to metabolic pathways. For instance, studies on related benzamide derivatives have demonstrated their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management .

2. Receptor Binding

The compound has shown potential as a receptor ligand in various studies. Its structural analogs have been tested for binding affinity against receptors implicated in neurodegenerative diseases and metabolic disorders.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Notable findings include:

  • Substituent Effects : Variations in the pyrimidine or pyrrolidine components can significantly alter the compound's potency and selectivity for biological targets.
  • Comparative Analyses : When compared to similar compounds, such as those featuring a piperidine ring instead of a pyrrolidine ring, the unique combination of these rings in this compound offers distinct advantages in terms of binding interactions and biological activity.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

StudyFindings
Demonstrated that the compound can act as a scaffold for developing new pharmaceuticals targeting specific enzymes and receptors.
Identified that certain derivatives exhibit protective effects on pancreatic β-cells against ER stress with improved potency and solubility.
Highlighted the antiviral potential of related compounds, suggesting broader applications in infectious disease treatment.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Evidence Source
Target Compound : N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzamide Benzamide, pyrrolidine, pyrimidin-4-yloxy ~370 (estimated) Pyrimidinyloxy group N/A
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-(trifluoromethyl)benzamide Trifluoromethylbenzamide, pyrrolidine 376.4 CF3 on benzamide
N-[1-(2-ethylsulfanylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide Benzamide, ethylsulfanyl-pyrimidine Not provided Ethylsulfanyl on pyrimidine
N-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)benzamide (36) Sulfamoylbenzyl group Not provided Sulfonamide substituent
Quinoline carboxamide derivatives (e.g., SzR-105) Quinoline core, carboxamide, pyrrolidinyl/dimethylamino groups 309–384 Hydroxyquinoline, morpholinomethyl
Bis(azolyl)sulfonamidoacetamides (e.g., Compound 5) Sulfonamide, azole heterocycles Not provided Thiazole, oxazole, imidazole
Key Observations:
  • Pyrimidine vs. Quinoline Cores: The target compound's pyrimidinyloxy group contrasts with quinoline-based analogs (), which exhibit broader aromatic systems that may enhance π-π stacking but reduce metabolic stability .
  • Substituent Effects : The pyrimidin-4-yloxy group in the target compound likely enhances hydrogen bonding compared to the trifluoromethyl group in 's analog, which prioritizes lipophilicity and electron-withdrawing effects .
  • Sulfur vs.

Physicochemical Properties

  • Solubility : The pyrimidinyloxy group’s polarity may improve aqueous solubility compared to the trifluoromethyl analog () but reduce it relative to sulfonamide derivatives () .
  • Lipophilicity : The target compound is likely less lipophilic than ’s trifluoromethyl/fluoro-substituted analogs, which are designed for membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine vs. Morpholine : Replacing pyrrolidine with morpholine (as in ) could alter conformational flexibility and target binding .
  • Pyrimidine Substitution : Ethylsulfanyl () vs. pyrimidinyloxy may affect electron density and steric interactions at the target site .

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